1-(4-Pentylphenyl)ethylhydrazine
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Overview
Description
1-(4-Pentylphenyl)ethylhydrazine is an organic compound with the molecular formula C₁₃H₂₂N₂ It is characterized by a hydrazine group attached to an ethyl chain, which is further connected to a phenyl ring substituted with a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Pentylphenyl)ethylhydrazine can be synthesized through several methods. One common approach involves the reaction of 4-pentylbenzaldehyde with ethylhydrazine under acidic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Pentylphenyl)ethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted hydrazine derivatives.
Scientific Research Applications
1-(4-Pentylphenyl)ethylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Pentylphenyl)ethylhydrazine involves its interaction with molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways and targets depend on the context of its use and the nature of the biological system.
Comparison with Similar Compounds
1-(4-Butylphenyl)ethylhydrazine: Similar structure but with a butyl group instead of a pentyl group.
1-(4-Hexylphenyl)ethylhydrazine: Similar structure but with a hexyl group instead of a pentyl group.
Uniqueness: 1-(4-Pentylphenyl)ethylhydrazine is unique due to the specific length of its alkyl chain, which can influence its chemical reactivity and interactions with other molecules. The pentyl group provides a balance between hydrophobicity and steric effects, making it distinct from its shorter or longer alkyl chain analogs.
Properties
IUPAC Name |
1-(4-pentylphenyl)ethylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)15-14/h7-11,15H,3-6,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSFEAGIMZWAHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(C)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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